molecular formula C8H8Br2S B1429447 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 1785762-03-9

2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No. B1429447
M. Wt: 296.02 g/mol
InChI Key: MWJOSMCXBMASGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” is a chemical compound with the molecular formula C8H8Br2S . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has no household use and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” consists of a benzothiophene core with two bromine atoms attached at the 2nd and 3rd positions . The exact mass of the molecule is 293.871338 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene” include a density of 1.9±0.1 g/cm3, a boiling point of 329.3±42.0 °C at 760 mmHg, and a flash point of 153.0±27.9 °C . It has a LogP value of 5.02, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Analysis of Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, related to 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene, have been studied for their biological activities, including cytostatic, antitubercular, and anti-inflammatory effects. The synthesis and analysis methods for these compounds have been optimized, contributing to medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Anti-inflammatory Agents

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized to generate compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents. Through various treatments and characterizations, a series of compounds were synthesized and tested for their biological activities, showcasing promising results in antibacterial, antifungal, and anti-inflammatory capabilities (Narayana et al., 2006).

Chemoselective Synthesis

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a derivative, has been synthesized chemoselectively, further expanding the chemical versatility and potential applications of the parent compound in various scientific research areas (Jayaraman, Sridharan, & Nagappan, 2010).

SERM Analogues Synthesis

The synthesis of 2-bromo-3-aryloxybenzothiophene derivatives, serving as intermediates for the synthesis of SERM analogues, demonstrates the role of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene in the development of therapeutic agents (Zhang et al., 2007).

Novel Heterocyclic Derivatives

Reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile have led to the creation of novel heterocyclic derivatives, showcasing the compound's versatility in contributing to the development of new chemical entities with potential biological activities (Youssef, 2009).

properties

IUPAC Name

2,3-dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJOSMCXBMASGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Reactant of Route 2
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Reactant of Route 3
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Reactant of Route 5
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
Reactant of Route 6
2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.